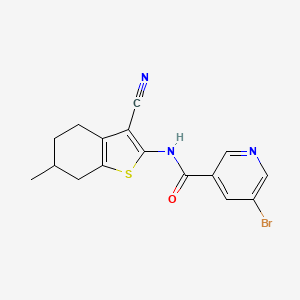
N-butyl-N'-(4-isopropylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N'-(4-isopropylphenyl)ethanediamide, also known as BINA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BINA is a small molecule inhibitor of the enzyme protein kinase C epsilon (PKCε), which plays a critical role in various physiological and pathological processes.
Mecanismo De Acción
N-butyl-N'-(4-isopropylphenyl)ethanediamide is a specific inhibitor of PKCε, which is a member of the PKC family of serine/threonine kinases. PKCε plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. PKCε is activated by various stimuli, including growth factors, cytokines, and oxidative stress, and its dysregulation has been implicated in the pathogenesis of various diseases. N-butyl-N'-(4-isopropylphenyl)ethanediamide binds to the catalytic domain of PKCε and inhibits its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
N-butyl-N'-(4-isopropylphenyl)ethanediamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. N-butyl-N'-(4-isopropylphenyl)ethanediamide has been shown to inhibit the Akt/mTOR pathway, which plays a critical role in cell growth and survival. In addition, N-butyl-N'-(4-isopropylphenyl)ethanediamide has been shown to modulate the NF-κB pathway, which is involved in inflammation and immune response. N-butyl-N'-(4-isopropylphenyl)ethanediamide has also been shown to have antioxidant effects and reduce oxidative stress in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N'-(4-isopropylphenyl)ethanediamide has several advantages for lab experiments, including its specificity for PKCε and its well-characterized mechanism of action. N-butyl-N'-(4-isopropylphenyl)ethanediamide has been extensively studied in preclinical models, and its pharmacokinetics and pharmacodynamics have been well-characterized. However, N-butyl-N'-(4-isopropylphenyl)ethanediamide has some limitations, including its poor solubility and stability, which can affect its bioavailability and potency. In addition, N-butyl-N'-(4-isopropylphenyl)ethanediamide's specificity for PKCε may limit its effectiveness in diseases where other PKC isoforms are involved.
Direcciones Futuras
There are several future directions for the research on N-butyl-N'-(4-isopropylphenyl)ethanediamide, including its potential clinical applications in various diseases. N-butyl-N'-(4-isopropylphenyl)ethanediamide's efficacy and safety need to be evaluated in clinical trials, and its pharmacokinetics and pharmacodynamics need to be further characterized. In addition, the development of new analogs and formulations of N-butyl-N'-(4-isopropylphenyl)ethanediamide may improve its solubility and stability and enhance its therapeutic potential. Furthermore, the role of PKCε in various diseases needs to be further elucidated, and the potential of N-butyl-N'-(4-isopropylphenyl)ethanediamide as a therapeutic agent in these diseases needs to be explored.
Métodos De Síntesis
N-butyl-N'-(4-isopropylphenyl)ethanediamide can be synthesized using a multistep process, starting with the reaction of 4-isopropylphenylacetic acid with butylamine to form N-butyl-4-isopropylphenylacetamide. This intermediate is then reacted with ethylenediamine to yield N-butyl-N'-(4-isopropylphenyl)ethanediamide, which is the final product. The synthesis of N-butyl-N'-(4-isopropylphenyl)ethanediamide has been optimized to improve its yield and purity, and various analytical techniques such as NMR and HPLC are used to confirm the identity and purity of the compound.
Aplicaciones Científicas De Investigación
N-butyl-N'-(4-isopropylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. PKCε is overexpressed in many cancer types and is associated with tumor growth and metastasis. N-butyl-N'-(4-isopropylphenyl)ethanediamide has been shown to inhibit PKCε activity and suppress tumor growth in preclinical models of breast, prostate, and pancreatic cancer. In addition, N-butyl-N'-(4-isopropylphenyl)ethanediamide has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of ischemia-reperfusion injury. Furthermore, N-butyl-N'-(4-isopropylphenyl)ethanediamide has been investigated for its potential neuroprotective effects in models of traumatic brain injury and stroke.
Propiedades
IUPAC Name |
N-butyl-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-10-16-14(18)15(19)17-13-8-6-12(7-9-13)11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPWOBABHUEIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(4-propan-2-ylphenyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


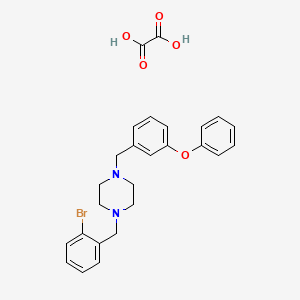
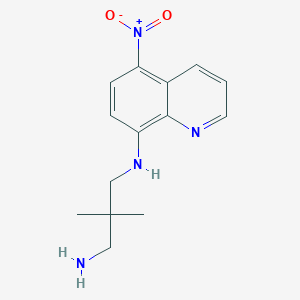

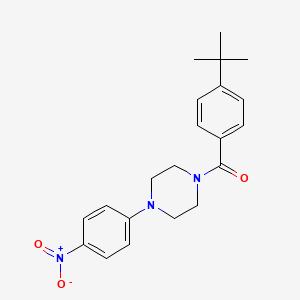
![4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4926206.png)
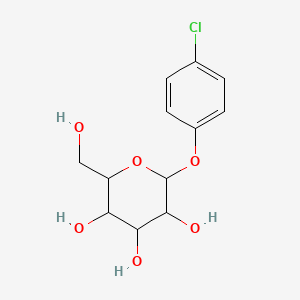
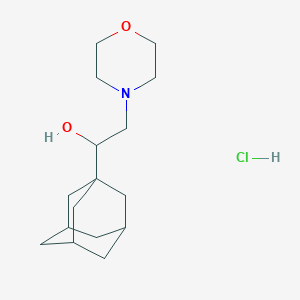
![2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4926222.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl butylcarbamate](/img/structure/B4926230.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4926239.png)

![2-(4-nitrophenyl)-5-phenyl-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4926256.png)
